molecular formula C15H15N5O3S B2564562 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide CAS No. 1396749-40-8

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide

Cat. No. B2564562
CAS RN: 1396749-40-8
M. Wt: 345.38
InChI Key: UPGFGXOUJNOASX-UHFFFAOYSA-N
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Description

“N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide” is also known as Metyltetraprole . It is a fungicide that is highly effective against a wide range of fungal diseases in cereals and other crops . It was introduced in 2018 and is currently pending regulatory status in the UK .


Molecular Structure Analysis

The chemical formula of Metyltetraprole is C₁₉H₁₇ClN₆O₂ . The Canonical SMILES representation is CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl . The International Chemical Identifier (InChI) is InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3 .


Physical And Chemical Properties Analysis

Metyltetraprole is a synthetic compound . It belongs to the tetrazole fungicide and phenylpyrazole fungicide substance groups .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

One area of application involves asymmetric cyclopropanations catalyzed by rhodium complexes, where related sulfonamides act as ligands or substrates in the synthesis of functionalized cyclopropanes. Such reactions are pivotal for producing enantioselective compounds that can have various pharmaceutical applications (Davies et al., 1996).

Drug Metabolism

In drug metabolism studies, biocatalysis has been applied to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems, highlighting the relevance of related sulfonamides in understanding drug metabolism and facilitating the analysis of drug metabolites in clinical investigations (Zmijewski et al., 2006).

Structural and Docking Studies

Research on tetrazole derivatives, including structural analysis through X-ray crystallography and docking studies, has shown the potential of these compounds in inhibiting cyclooxygenase-2 (COX-2) enzymes. These studies provide insights into the design of novel anti-inflammatory agents and enhance our understanding of the interaction between such compounds and biological targets (Al-Hourani et al., 2015).

Light-Emitting Devices

In materials science, tetraphenylmethane-based molecular materials, which are structurally similar to the compound of interest, have been synthesized and characterized for their application in light-emitting devices. These materials demonstrate the potential of sulfonamide derivatives in the development of advanced optical materials with high thermal stability and desirable electrochemical properties (Yeh et al., 2001).

Mechanism of Action

Metyltetraprole works by inhibiting the respiratory chain via complex III in the mitochondria . It remains effective against strains that are resistant to Quinone Outside Inhibitors (QoI) .

Safety and Hazards

Metyltetraprole has a moderate alert for being a possible carcinogen, having reproduction/development effects, and being a neurotoxicant . It also has a high alert for being persistent and having a potential for particle-bound transport . It has a high alert for fish acute ecotoxicity .

properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-19-15(21)20(18-17-19)14-9-7-13(8-10-14)16-24(22,23)11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGFGXOUJNOASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide

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